

# injection molding processing guide for Tecoflex TPU

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## Compound of Interest

Compound Name: *Tecoflex*

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An Injection Molding Processing Guide for **Tecoflex™** Thermoplastic Polyurethane (TPU)

## Application Notes and Protocols

### 1.0 Introduction

**Tecoflex™** TPUs are medical-grade aliphatic polyether-based thermoplastic polyurethanes known for their flexibility, biocompatibility, and inherent UV stability, which resists yellowing from aging and sterilization[1][2][3]. These properties make them ideal for a variety of applications in the medical, pharmaceutical, and drug-development fields. **Tecoflex™** can be processed using conventional injection molding equipment[2][4].

This document provides a comprehensive guide for processing **Tecoflex™** TPU, with a focus on achieving high-quality, consistent parts suitable for research and medical applications. Adherence to these protocols is critical due to the hygroscopic nature of TPU, where moisture can adversely affect the properties of the final product in its molten state[1][5].

### 2.0 Material Handling and Pre-Processing Protocol

Thermoplastic polyurethanes are hygroscopic and will readily absorb moisture from the atmosphere[6]. Processing TPU with high moisture content can lead to material degradation, reduced mechanical properties, and cosmetic defects such as bubbles or streaks in the molded part[6]. Therefore, proper drying is the most critical step before processing.

## 2.1 Protocol for Drying **Tecoflex**™ TPU

- **Equipment:** Use a machine-mounted dehumidifying dryer (desiccant dryer). The dryer must be capable of delivering air with a dew point of -40°C (-40°F)[1][2][7]. A drying hopper or a "one-shot" loader is also recommended to prevent moisture reabsorption during transfer[1][2].
- **Verification:** Before starting, verify the dryer's performance and ensure the desiccant is active. The dew point of the drying air should be monitored to ensure it remains at or below -40°C[7].
- **Drying Parameters:**
  - Place the **Tecoflex**™ TPU pellets in the drying hopper.
  - Set the drying temperature to 65.5°C (150°F) for a minimum of two hours or 54.4°C (130°F) for overnight drying[1][2][5].
  - If additives or color masterbatches are used, they should be pre-mixed with the TPU pellets before drying to ensure the entire mixture is adequately dried.
- **Moisture Analysis:** The goal is to achieve a maximum moisture level of <0.05% by weight[1][2][6][7]. If possible, use a moisture analyzer to confirm the moisture content before introducing the material into the injection molding machine.
- **Process Integrity:** Keep the dried material in a closed system (e.g., sealed hopper) until it is processed to prevent moisture re-exposure. On a humid day, TPU pellets can reabsorb significant moisture in under 20 minutes[8].

## 3.0 Injection Molding Machine and Mold Setup

- **Machine Type:** A standard reciprocating screw injection molding machine is suitable for processing **Tecoflex**™ TPU[4].
- **Screw Design:** A general-purpose, single-flighted, three-zone screw with a compression ratio between 2:1 and 3:1 is recommended.

- Nozzle: Use a straight, open nozzle with a full internal taper. Avoid dead spots in the barrel and nozzle where material can degrade due to long residence times.
- Shot Size: To minimize melt residence time, the total shot weight (part, runner, and sprue) should ideally be between 60% and 75% of the barrel's capacity[4].
- Mold Design:
  - Runners: Large-diameter, full-round runners are preferred for balanced flow.
  - Gates: Utilize gate designs that minimize shear stress.
  - Venting: Adequate mold venting is crucial to prevent gas entrapment. Vents of 0.002 inches or greater can cause flashing[4].
  - Ejection: Due to the flexible nature of TPU, use large ejector pins. Air-assisted ejection can also be effective. A draft angle of 3° to 5° is recommended to facilitate part removal.
  - Shrinkage: Mold shrinkage varies from 0.4% to 1.4% depending on the hardness and part thickness. This must be accounted for in the mold design.

#### 4.0 Injection Molding Processing Protocol

The following parameters are starting points and may require optimization based on the specific grade of **Tecoflex**™ TPU, part geometry, and molding machine.

- Set Temperature Profile: Program the barrel and mold temperatures according to the recommendations in Table 2. The melt temperature should never exceed 260°C (500°F) to avoid thermal degradation[1][2].
- Purging: Purge the barrel with a suitable material (e.g., HDPE, PS) to remove any previous polymer before introducing the dried **Tecoflex**™ TPU[8].
- Molding Cycle:
  - Injection Speed: Use a slow to medium injection speed to prevent excessive shear heating and ensure smooth filling of the cavity.

- **Injection & Hold Pressure:** Apply sufficient injection pressure to fill the mold completely. Transition to holding pressure to pack the part and compensate for shrinkage. The specific pressure will depend on the part design and material viscosity.
- **Back Pressure:** Apply minimal back pressure, just enough to ensure a consistent shot size and melt homogenization.
- **Screw Speed:** A screw speed of 20–80 rpm is generally recommended, with 20-40 rpm being preferable to minimize shear[9].
- **Cooling Time:** Allow adequate cooling time for the part to solidify before ejection. This time is highly dependent on the wall thickness of the part. Softer grades may require longer cooling times[4].
- **Part Handling:** Handle ejected parts with care, as they may still be soft. Allow parts to fully cool and post-cure at ambient conditions to achieve their final physical properties. For some applications, annealing may be beneficial to optimize physical properties.

## Data Presentation: Processing Parameters

Table 1: Material Drying Parameters for **Tecoflex™** TPU

Parameter	Recommended Value	Source
<b>Dryer Type</b>	<b>Dehumidifying (Desiccant)</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Air Dew Point	≤ -40°C (≤ -40°F)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Drying Temperature	65.5°C (150°F)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Minimum Drying Time	2 hours	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>

| Target Moisture Content | < 0.05% by weight |[\[1\]](#)[\[2\]](#)[\[7\]](#) |

Table 2: Recommended Starting Injection Molding Temperature Profile (°C / °F)

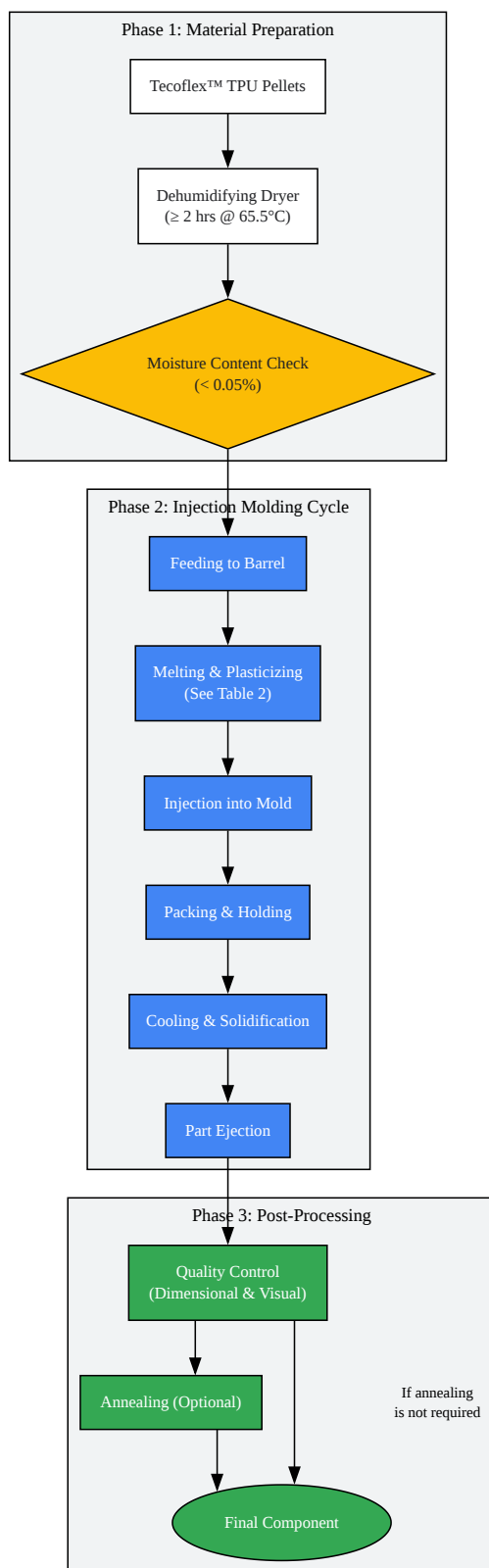
Grade (Shore Hardness )	Rear Zone	Front Zone	Nozzle	Melt Temperat ure	Mold Temperat ure	Source
EG-80A (72A)	154 / 310	163 / 325	168 / 335	< 193 / < 380	4 - 27 / 40 - 80	<a href="#">[2]</a>
EG-85A (77A)	163 / 325	163 / 325	168 / 335	< 193 / < 380	4 - 27 / 40 - 80	<a href="#">[2]</a>
EG-93A (87A)	163 / 325	163 / 325	168 / 335	< 196 / < 385	10 - 38 / 50 - 100	<a href="#">[2]</a>
EG-100A (94A)	163 / 325	177 / 350	182 / 360	< 210 / < 410	10 - 43 / 50 - 110	<a href="#">[2]</a>
EG-60D (51D)	182 / 360	191 / 375	193 / 380	< 210 / < 410	10 - 49 / 50 - 120	<a href="#">[2]</a>
EG-65D (60D)	191 / 375	199 / 390	204 / 400	< 221 / < 430	10 - 49 / 50 - 120	<a href="#">[2]</a>
EG-68D (63D)	191 / 375	204 / 400	204 / 400	< 221 / < 430	10 - 49 / 50 - 120	<a href="#">[2]</a>

| EG-72D (67D) | 191 / 375 | 210 / 410 | 210 / 410 | < 227 / < 440 | 10 - 54 / 50 - 130 | [\[2\]](#) |

Note: These are starting points. Actual temperatures may need to be adjusted based on the specific machine, mold, and part design.

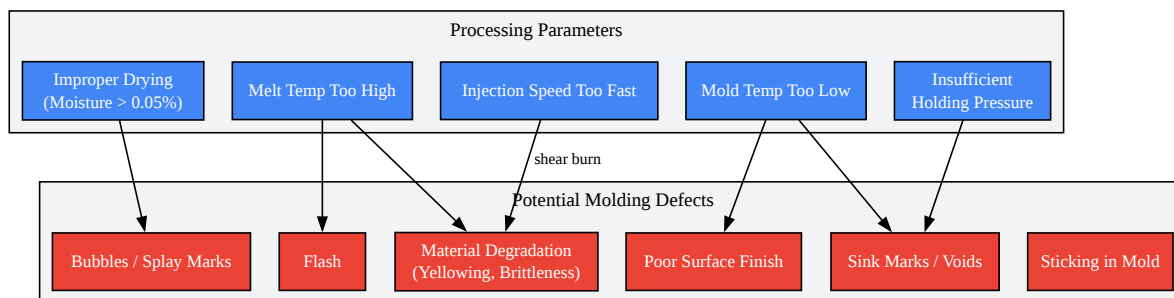
## Visualizations

## Experimental Workflows and Logical Relationships



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Caption: Workflow for **Tecoflex™** TPU injection molding from preparation to final part.



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Caption: Relationship between key processing parameters and potential molding defects.

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